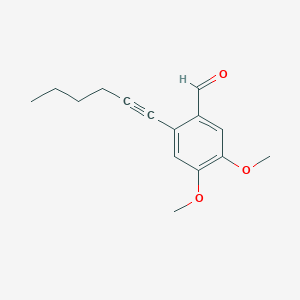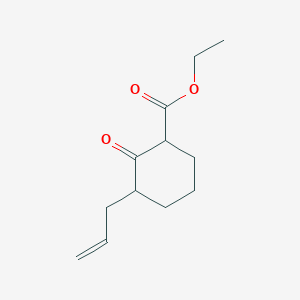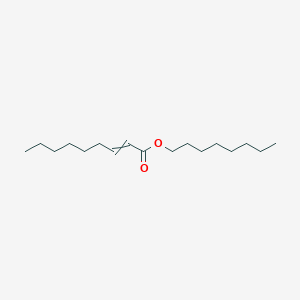
Octyl non-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl non-2-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, specifically, is an ester formed from the reaction between octanol and non-2-enoic acid. This compound is characterized by its unique chemical structure, which contributes to its distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octyl non-2-enoate typically involves the esterification reaction between octanol and non-2-enoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl non-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and non-2-enoic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Reduction: Reduction reactions typically require strong reducing agents like LiAlH4, and are carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Nucleophilic substitution reactions often use nucleophiles such as amines or alcohols, and are carried out under mild conditions to prevent the decomposition of the ester.
Major Products Formed
Hydrolysis: Octanol and non-2-enoic acid.
Reduction: Octanol and the corresponding alcohol from the reduction of the ester group.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl non-2-enoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of octyl non-2-enoate primarily involves its interaction with biological membranes. As an ester, it can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. Additionally, its hydrolysis products, octanol and non-2-enoic acid, can further interact with cellular components, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Octyl non-2-enoate can be compared with other esters such as:
Methyl non-2-enoate: Similar structure but with a methyl group instead of an octyl group, leading to different physical properties and applications.
Ethyl non-2-enoate: Another similar ester with an ethyl group, used in different industrial applications due to its distinct properties.
Butyl non-2-enoate: Contains a butyl group, offering a balance between the properties of methyl and octyl esters.
This compound is unique due to its longer carbon chain, which imparts specific physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
98411-65-5 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
octyl non-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |
InChI-Schlüssel |
GBSIOXWFTKXINF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

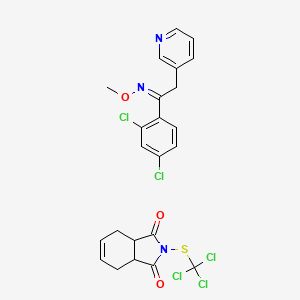
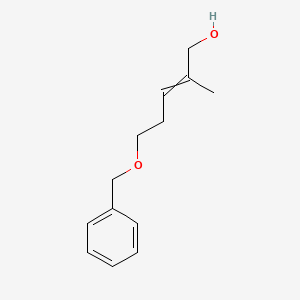
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

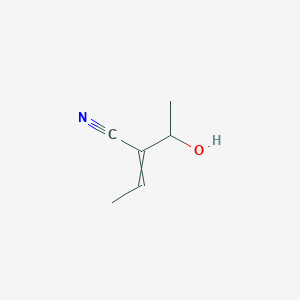
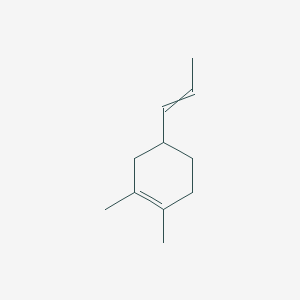
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)

